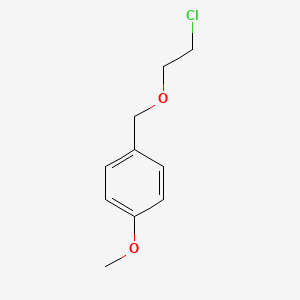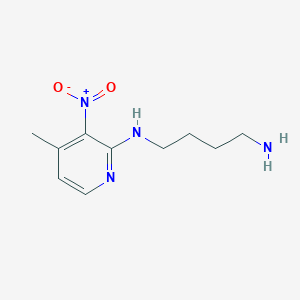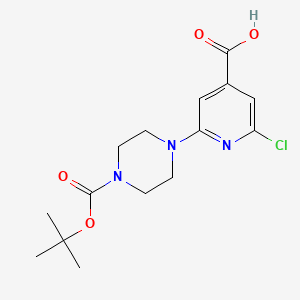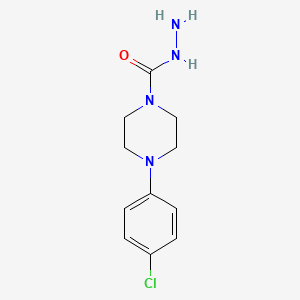
1-(2-Chloroethoxymethyl)-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethoxymethyl)-4-methoxybenzene is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, where the benzene ring is substituted with a 2-chloroethoxymethyl group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethoxymethyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl alcohol with 2-chloroethanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate ether, which is then chlorinated to yield the final product. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures the consistent quality of the product.
化学反応の分析
Types of Reactions: 1-(2-Chloroethoxymethyl)-4-methoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloro group, yielding 4-methoxybenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products include 1-(2-azidoethoxymethyl)-4-methoxybenzene, 1-(2-thiocyanatoethoxymethyl)-4-methoxybenzene, and 1-(2-methoxyethoxymethyl)-4-methoxybenzene.
Oxidation: Products include 4-methoxybenzaldehyde and 4-methoxybenzoic acid.
Reduction: The major product is 4-methoxybenzyl alcohol.
科学的研究の応用
1-(2-Chloroethoxymethyl)-4-methoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用機序
The mechanism of action of 1-(2-Chloroethoxymethyl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethoxymethyl group can undergo nucleophilic substitution, leading to the formation of active intermediates that can modulate biological pathways. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
類似化合物との比較
- 1-(2-Chloroethoxymethyl)-4-methylbenzene
- 1-(2-Chloroethoxymethyl)-4-nitrobenzene
- 1-(2-Chloroethoxymethyl)-4-hydroxybenzene
Comparison: 1-(2-Chloroethoxymethyl)-4-methoxybenzene is unique due to the presence of both the chloroethoxymethyl and methoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, the methoxy group in this compound enhances its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry.
特性
分子式 |
C10H13ClO2 |
|---|---|
分子量 |
200.66 g/mol |
IUPAC名 |
1-(2-chloroethoxymethyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H13ClO2/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8H2,1H3 |
InChIキー |
GLRICEYVYKAORE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Methyloxy)acetyl]-4-(5-nitro-2-pyridinyl)piperazine](/img/structure/B13873724.png)
![Methyl 3-(2-methoxyquinolin-6-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B13873741.png)


![4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid](/img/structure/B13873759.png)


![[2-(Tert-butylsulfonylamino)phenyl]boronic acid](/img/structure/B13873767.png)
![2-(3,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13873772.png)
![tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate](/img/structure/B13873776.png)

![6-chloro-N-[1-(5-ethylpyridin-2-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B13873783.png)
![4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13873785.png)

